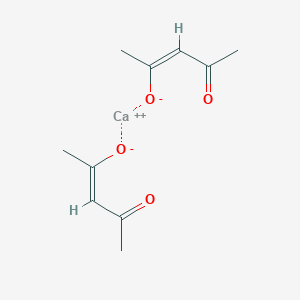

Calcium acetylacetonate

Cat. No. B101556

Key on ui cas rn:

19372-44-2

M. Wt: 139.19 g/mol

InChI Key: QMAJHYAKZKETPG-LNKPDPKZSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06376719B1

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Ca+2:2].[OH-].[C:4]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[CH3:5]>>[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[Ca+2:2] |f:0.1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

444 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Two

|

Name

|

|

|

Quantity

|

13.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)CC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was between 43 and 65° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting product was warmed under a flow of nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 68° C.

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried at 106 to 138° C. for 10 hours until the moisture or water content

|

|

Duration

|

10 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereafter, the dried product was cooled

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: CALCULATEDPERCENTYIELD | 99.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06376719B1

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Ca+2:2].[OH-].[C:4]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[CH3:5]>>[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[Ca+2:2] |f:0.1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

444 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Two

|

Name

|

|

|

Quantity

|

13.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)CC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was between 43 and 65° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting product was warmed under a flow of nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 68° C.

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried at 106 to 138° C. for 10 hours until the moisture or water content

|

|

Duration

|

10 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereafter, the dried product was cooled

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: CALCULATEDPERCENTYIELD | 99.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |